![molecular formula C7H8N2O2 B13095833 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, leading to the formation of the desired oxazolo[3,2-a]pyrimidine structure . The reaction conditions often include heating the mixture under reflux and subsequent purification steps to isolate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine oxides, while substitution reactions with amines can produce various amino derivatives.
Applications De Recherche Scientifique
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: The compound’s ability to interact with specific proteins and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to the modulation of cellular processes, including inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one can be compared with other similar compounds, such as:
Oxazolo[3,2-a]pyridinium derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical reactivity.
Pyrimidine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives also show similar biological activities, including anti-fibrotic properties.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-8-7-9(6(5)10)2-3-11-7/h4H,2-3H2,1H3 |
Clé InChI |
SNYRCFGELRWHAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2N(C1=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


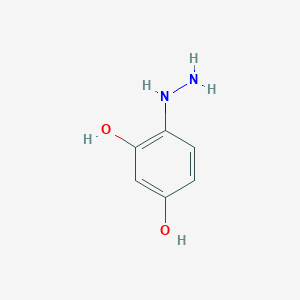
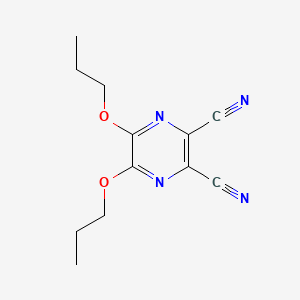
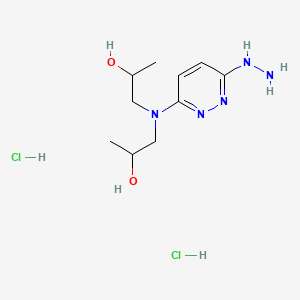
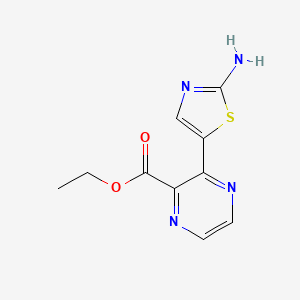
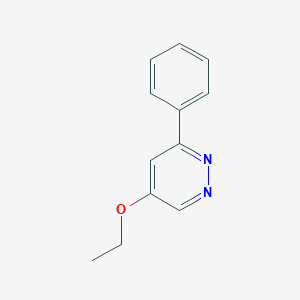

![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)


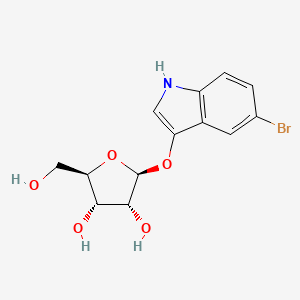
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
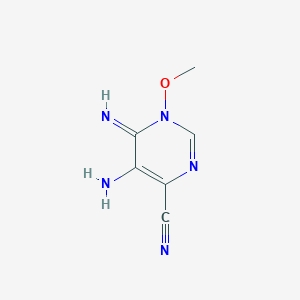
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
